molecular formula C11H23ClN2O2 B2684819 tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride CAS No. 2460754-61-2

tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride

Cat. No.: B2684819
CAS No.: 2460754-61-2
M. Wt: 250.77
InChI Key: ZKPWUWGUCFIFPX-UHFFFAOYSA-N
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Description

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a biochemical reagent in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The reaction involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions . This method avoids over-alkylation and provides high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, modifying their activity and function. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other carbamates like tert-butyl (2-aminoethyl)(methyl)carbamate and N-Boc-N-methylethylenediamine . These compounds share similar chemical properties and reactivity but differ in their specific applications and effectiveness. tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is unique in its stability and versatility, making it a preferred choice in many research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(13,4)5-7-12;/h5-8,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPWUWGUCFIFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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